2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Description
The compound 2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a dibenzo[b,e][1,4]diazepinone derivative characterized by:
- A trifluoroacetyl group at position 10.
- A hydroxyl group at position 1.
- A 3-methoxyphenyl substituent at position 11.
- A phenyl group at position 2.
Properties
Molecular Formula |
C28H23F3N2O3 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-9-phenyl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H23F3N2O3/c1-36-20-11-7-10-18(14-20)26-25-22(15-19(16-24(25)34)17-8-3-2-4-9-17)32-21-12-5-6-13-23(21)33(26)27(35)28(29,30)31/h2-14,19,26,32H,15-16H2,1H3 |
InChI Key |
JFWNEBGRFMEARB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves multiple steps. One common synthetic route includes the reaction of substituted 3-benzylidene-2-arylisoindolin-1-ones with sodium trifluoromethanesulfinate to afford substituted-3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-one . The reaction proceeds at 25°C in an air atmosphere without the need for base and ligands.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-trifluoro-1-[1-hydroxy-11-(3-methoxyphenyl)-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Variations
The target compound shares a dibenzo[b,e][1,4]diazepinone core with several analogs (Table 1). Key structural variations include:
- Substituents on the aryl groups (e.g., methoxy, trifluoromethyl, halogen).
- Functional groups at position 10 (e.g., trifluoroacetyl, hexanoyl, propionyl).
- Hydroxyl group presence/absence at position 1.
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula.
Chemical Property and Bioactivity Trends
Molecular Similarity Metrics
- Tanimoto Coefficient: Structural similarity between the target compound and analogs can be quantified using Tanimoto coefficients (Tc) based on Morgan fingerprints or MACCS keys. For example: Analogs with Tc > 0.7 are considered highly similar, while Tc < 0.5 indicates significant divergence . highlights that minor substituent changes (e.g., methoxy to ethoxy) can reduce Tc by 0.1–0.3, altering bioactivity .
Pharmacokinetic and Physicochemical Properties
- Solubility: Hydroxyl groups (e.g., position 1 in the target) improve aqueous solubility compared to non-hydroxylated analogs (e.g., ) .
Bioactivity and Target Interactions
- (activity landscape modeling) suggests that analogs with 3-methoxyphenyl groups (target) may exhibit unique binding to serotonin or histamine receptors due to electronic effects, whereas fluorinated derivatives () could show enhanced metabolic stability .
- notes that trifluoroacetyl-containing compounds (target, ) often exhibit stronger hydrogen bonding with kinase targets (e.g., PERK) compared to acyl derivatives .
Research Findings and Implications
- Activity Cliffs: Analogs with minor structural differences (e.g., 3-MeO vs. 4-MeO in ) may display significant bioactivity shifts, as seen in .
- Binding Pocket Interactions : The 3-methoxyphenyl group (target) likely engages in π-π stacking with aromatic residues, while trifluoroacetyl enhances electrostatic interactions .
- Similarity-Based Screening : advocates using Tanimoto-based searches (Tc > 0.8) for read-across predictions, identifying and as viable candidates for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
